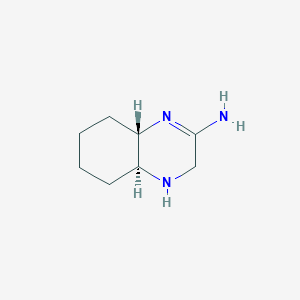
4 5-BENZO-5/'-(CARBOXYMETHYL)-1/'-ETHYL-3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4 5-BENZO-5/‘-(CARBOXYMETHYL)-1/’-ETHYL-3” is a complex organic compound that belongs to the class of benzoic acid derivatives. These compounds are known for their diverse applications in various fields such as chemistry, biology, and industry. The unique structure of this compound allows it to participate in a variety of chemical reactions, making it a valuable substance for research and industrial purposes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “4 5-BENZO-5/‘-(CARBOXYMETHYL)-1/’-ETHYL-3” typically involves multi-step organic reactions. The starting materials are usually simple aromatic compounds which undergo a series of transformations including alkylation, carboxylation, and cyclization. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of “4 5-BENZO-5/‘-(CARBOXYMETHYL)-1/’-ETHYL-3” is scaled up using continuous flow reactors and automated systems. This allows for the efficient and consistent production of the compound. The process is optimized to minimize waste and reduce production costs while maintaining high standards of safety and environmental compliance.
Analyse Des Réactions Chimiques
Types of Reactions
“4 5-BENZO-5/‘-(CARBOXYMETHYL)-1/’-ETHYL-3” can undergo various types of chemical reactions including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents. The conditions often involve controlled temperatures, specific solvents, and sometimes the use of catalysts to drive the reactions efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or alkanes. Substitution reactions can introduce various functional groups onto the aromatic ring, leading to a wide range of derivatives.
Applications De Recherche Scientifique
“4 5-BENZO-5/‘-(CARBOXYMETHYL)-1/’-ETHYL-3” has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism by which “4 5-BENZO-5/‘-(CARBOXYMETHYL)-1/’-ETHYL-3” exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may modulate biochemical pathways, leading to various physiological effects. Detailed studies are required to elucidate the exact mechanisms and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to “4 5-BENZO-5/‘-(CARBOXYMETHYL)-1/’-ETHYL-3” include other benzoic acid derivatives such as:
- 4-Hydroxybenzoic acid
- 3,5-Dinitrobenzoic acid
- 2,4,6-Trichlorobenzoic acid
Uniqueness
What sets “4 5-BENZO-5/‘-(CARBOXYMETHYL)-1/’-ETHYL-3” apart from these similar compounds is its unique combination of functional groups and structural features. This uniqueness can result in distinct chemical reactivity and biological activity, making it a compound of interest for further research and development.
Propriétés
Numéro CAS |
163016-50-0 |
|---|---|
Formule moléculaire |
C37H42N2O5S |
Poids moléculaire |
0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



